9(10H)-Anthracenone, 10-chloro-10-phenyl-
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Overview
Description
9(10H)-Anthracenone, 10-chloro-10-phenyl- is a chemical compound with a complex structure that includes an anthracenone core substituted with a chlorine atom and a phenyl group
Preparation Methods
The synthesis of 9(10H)-Anthracenone, 10-chloro-10-phenyl- typically involves multi-step organic reactions. One common method includes the chlorination of anthracenone followed by the introduction of a phenyl group through a Friedel-Crafts alkylation reaction. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
9(10H)-Anthracenone, 10-chloro-10-phenyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the chlorine atom and the formation of a phenyl-substituted anthracenone.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as amines or thiols, forming new derivatives with different functional groups.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
9(10H)-Anthracenone, 10-chloro-10-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound can be used in studies involving the interaction of small molecules with biological macromolecules, such as proteins and nucleic acids.
Industry: It may be used in the production of dyes, pigments, and other materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 9(10H)-Anthracenone, 10-chloro-10-phenyl- involves its interaction with molecular targets through various pathways. For example, in biological systems, it may bind to specific proteins or enzymes, altering their activity and leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
9(10H)-Anthracenone, 10-chloro-10-phenyl- can be compared with other similar compounds, such as:
Anthracenone derivatives: Compounds with different substituents on the anthracenone core, which may exhibit different chemical and biological properties.
Chlorinated aromatic compounds: Compounds with chlorine atoms attached to aromatic rings, which can have varying reactivity and applications.
Phenyl-substituted compounds:
Properties
CAS No. |
52236-50-7 |
---|---|
Molecular Formula |
C20H13ClO |
Molecular Weight |
304.8 g/mol |
IUPAC Name |
10-chloro-10-phenylanthracen-9-one |
InChI |
InChI=1S/C20H13ClO/c21-20(14-8-2-1-3-9-14)17-12-6-4-10-15(17)19(22)16-11-5-7-13-18(16)20/h1-13H |
InChI Key |
AKVMLMOHNFTOIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)C4=CC=CC=C42)Cl |
Origin of Product |
United States |
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